molecular formula C16H20N4O4S B2609280 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide CAS No. 1206988-52-4

3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2609280
CAS No.: 1206988-52-4
M. Wt: 364.42
InChI Key: NMBKYNNMSNKYKP-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a tetrahydroquinoline moiety, and a methylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Tetrahydroquinoline Moiety: This can be achieved via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methylsulfonyl Group: This step often involves the sulfonylation of the tetrahydroquinoline intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the Pyrazole and Tetrahydroquinoline Units: The final step involves coupling the pyrazole ring with the tetrahydroquinoline moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of new sulfonamide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives and tetrahydroquinoline compounds.

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group but retains the core structure.

    1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group but retains the core structure.

Uniqueness

The presence of the methoxy group in this compound adds to its uniqueness, potentially enhancing its biological activity and specificity. This structural feature may also influence its chemical reactivity and the types of reactions it can undergo.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-1-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-10-13(16(18-19)24-2)15(21)17-12-7-6-11-5-4-8-20(14(11)9-12)25(3,22)23/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBKYNNMSNKYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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